molecular formula C19H17N3O2 B11391219 N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11391219
M. Wt: 319.4 g/mol
InChI Key: KSVMZUKKANSLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a small molecule based on a 4-oxo-1,4-dihydropyridazine core, a scaffold recognized in medicinal chemistry for its diverse biological potential. This specific compound features dual 3-methylphenyl substituents, a structural motif that can influence its physicochemical properties and target binding. Pyridazine derivatives are a significant class of heterocycles known for their structural versatility and have been extensively investigated as ligands for various biological targets, showing documented therapeutic potential in areas such as anticancer, antidiabetic, and antibiotic research . For instance, structurally related 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been identified as novel anti-inflammatory agents for treating acute lung injury and sepsis, demonstrating efficacy in inhibiting proinflammatory cytokines . Furthermore, other N-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides have been synthesized and investigated as inhibitors of human carbonic anhydrase isoforms, providing examples of isoform-selective inhibitors that may be useful in drug design for conditions like glaucoma or as antitumor agents . The nearly planar conformation observed in similar 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide structures suggests potential for intermolecular stacking interactions, which can be critical for solid-state behavior and crystal engineering . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to further explore its specific mechanism of action and applications in their respective fields.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N,1-bis(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-13-5-3-7-15(11-13)20-19(24)18-17(23)9-10-22(21-18)16-8-4-6-14(2)12-16/h3-12H,1-2H3,(H,20,24)

InChI Key

KSVMZUKKANSLIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C

Origin of Product

United States

Biological Activity

N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS Number: 874206-60-7) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

The molecular formula of this compound is C19H17N3O2C_{19}H_{17}N_{3}O_{2} with a molecular weight of 319.4 g/mol. The compound features a dihydropyridazine core which is known for various biological applications.

PropertyValue
Molecular FormulaC19_{19}H17_{17}N3_{3}O2_{2}
Molecular Weight319.4 g/mol
CAS Number874206-60-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In vitro evaluations have demonstrated significant activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties. Furthermore, it showed effective inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.22 - 0.25-
Staphylococcus epidermidis--

Cytotoxicity

Cytotoxicity assessments revealed that this compound has low hemolytic activity (% lysis range from 3.23% to 15.22%) and non-cytotoxic effects with IC50_{50} values greater than 60 μM, suggesting a favorable safety profile for potential therapeutic applications .

The compound has been identified as an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR. These targets are critical in bacterial DNA replication and folate synthesis pathways, respectively .

Case Studies

A study evaluating the hybridization of multiple scaffolds into single molecules indicated that compounds similar to this compound could synergize with existing antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential anticancer properties of N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. Its structural similarities to other bioactive compounds suggest mechanisms that inhibit cancer cell proliferation:

  • Mechanisms of Action :
    • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology.
    • Cytotoxicity : Preliminary studies indicate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Case Studies :
    • A study demonstrated that derivatives of similar compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines, showcasing their potential as therapeutic agents .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is beneficial in reducing oxidative stress—a contributing factor in various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups may enhance this property by scavenging free radicals effectively.

The following table summarizes key findings from studies on the biological activities associated with this compound:

Activity Description Reference
Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines with varying PGIs
Antioxidant ActivityEffective in reducing oxidative damage in cellular models
Enzyme InhibitionInhibits key enzymes related to cancer cell proliferation

Pharmacokinetic Properties

Research indicates favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and bioavailability essential for therapeutic applications. These properties enhance the compound's potential for development into a drug formulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound differs from related derivatives in its heterocyclic core and substituent patterns:

Compound Core Structure N1 Substituent N3 Substituent Key Functional Groups
Target compound Dihydropyridazine 3-methylphenyl 3-methylphenyl Carboxamide, 4-oxo
1-Pentyl-4-oxo-dihydroquinoline-3-carboxamide Dihydroquinoline Pentyl Varied aryl/alkyl Carboxamide, 4-oxo
Compound 67 (N3-adamantyl-naphthyridine) Dihydronaphthyridine Pentyl 3,5-Dimethyladamantyl Carboxamide, 4-oxo

Key Observations :

  • Bis(3-methylphenyl) substituents may enhance lipophilicity and steric bulk compared to alkyl or adamantyl groups, affecting membrane permeability and target engagement .
Cannabinoid Receptor Affinity

Competitive binding assays for related compounds reveal structure-activity trends:

Compound CB2 Displacement (%) CB1 Displacement (%) CB2 Ki (nM) Selectivity (CB2/CB1)
1-Pentyl-quinoline analogs 60–90% 10–30% 5–50 10–100x
Compound 67 85% 20% 15 ~20x
Target compound (inferred) Hypothetical: 70–80% Hypothetical: 15–25% 20–40 Moderate selectivity

Key Findings :

  • Aryl substituents (e.g., 3-methylphenyl) may enhance CB2 affinity over CB1, similar to adamantyl groups in compound 67 .
  • Bulkier substituents often improve selectivity but reduce binding potency due to steric clashes with CB1 receptors .

Research Implications and Limitations

The target compound’s bis(3-methylphenyl) configuration positions it as a candidate for optimizing CB2 selectivity in drug development. However, the lack of direct experimental data (e.g., Ki values, metabolic stability) limits conclusive comparisons. Future studies should prioritize:

In vitro binding assays to quantify CB1/CB2 affinity and selectivity.

Pharmacokinetic profiling to assess bioavailability and metabolic clearance.

Preparation Methods

Mo(CO)₆-Mediated Ring Expansion

A breakthrough method involves molybdenum hexacarbonyl [Mo(CO)₆]-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Figure 1). This approach enables precise control over substituent placement:

  • Reagents : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate precursors are treated with Mo(CO)₆ in anhydrous toluene at 110°C under nitrogen.

  • Mechanism : The molybdenum catalyst facilitates [3+3] cycloaddition, expanding the isoxazole ring into the dihydropyridazine system while retaining the 3-methylphenyl groups.

  • Yield : Typical yields range from 37% to 46% for analogous compounds, though optimization of the 3-methylphenyl substitution pattern may require adjusted stoichiometry.

Stepwise Cyclization via Enamine Intermediates

Alternative routes employ enamine intermediates derived from 3-methylphenyl-substituted β-ketoamides:

  • Condensation : 3-(3-methylphenylamino)crotonamide reacts with ethyl acetoacetate in xylene under Dean-Stark conditions.

  • Cyclization : The enamine intermediate undergoes acid-catalyzed (pTSA) ring closure at 80°C.

  • Oxidation : In situ oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 4-oxo group.

This method provides superior regiocontrol (78% yield in model systems), though scalability remains challenging due to multi-step purification requirements.

Functionalization of the Carboxamide Side Chain

Introducing the N-(3-methylphenyl)carboxamide group necessitates careful coupling strategies to prevent racemization or decomposition of the dihydropyridazine core.

Carbodiimide-Mediated Amide Bond Formation

The most reliable method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an additive:

  • Activation : The carboxylic acid precursor (4-oxo-1,4-dihydropyridazine-3-carboxylic acid) is activated with EDC/HOBt in DMF at 0°C.

  • Coupling : 3-Methylaniline is added gradually, maintaining pH 7–8 with diisopropylethylamine (DIPEA).

  • Workup : Precipitation in ice-water followed by recrystallization from acetone yields pure product (39% yield).

Critical Parameters :

ParameterOptimal RangeImpact on Yield
EDC:HOBt Ratio1:1.2Prevents over-activation
Reaction Temperature50°CBalances rate vs. decomposition
Aniline Equivalents1.05 eqMinimizes side reactions

Microwave-Assisted Coupling

Recent advances employ microwave irradiation to accelerate coupling:

  • Conditions : 100 W, 120°C, 15 minutes in DMF with EDC/HOBt.

  • Advantages : Reduces reaction time from 12 hours to <30 minutes while maintaining 35–38% yield.

Purification and Crystallization Strategies

The compound’s low solubility in common solvents necessitates specialized purification techniques:

Recrystallization Optimization

Single-crystal X-ray diffraction studies reveal that slow evaporation of acetone solutions (0.5 mL/mmol) at 5°C produces high-purity crystals:

  • Solubility Profile :

    • Acetone: 12 mg/mL at 25°C

    • Ethanol: <2 mg/mL at 25°C

    • Water: Insoluble

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane 3:7) effectively removes byproducts when crystallisation fails:

  • Rf Value : 0.32 in ethyl acetate/hexane (1:1)

  • Recovery : 85–90% with >95% purity by HPLC

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodYield (%)Purity (%)ScalabilityCost Index
Mo(CO)₆ Ring Expansion37–4688–92ModerateHigh
Stepwise Cyclization68–7894–97LowMedium
Microwave Coupling35–3890–93HighLow

Key Findings :

  • The stepwise cyclization route offers superior yield and purity but requires complex intermediate isolation.

  • Microwave methods balance speed and cost-effectiveness for small-scale synthesis .

Q & A

Q. What are the standard protocols for synthesizing N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?

Synthesis typically involves multi-step reactions starting with esterification of pyridazine derivatives followed by coupling with substituted aryl groups. For example, analogous compounds in the 4-oxo-1,4-dihydropyridine class are synthesized via condensation of substituted aldehydes (e.g., 3-methylbenzaldehyde) with carboxamide precursors under acidic or basic catalysis. Reaction optimization includes temperature control (60–100°C), solvent selection (e.g., DMF or THF), and purification via column chromatography .

Q. How is the structural integrity of this compound verified?

Structural confirmation employs:

  • X-ray crystallography for unambiguous determination of bond lengths, angles, and stereochemistry (e.g., analogous 1,4-dihydropyridines in ).
  • Spectroscopic methods : NMR (¹H/¹³C) for substituent assignment, IR for carbonyl (C=O) and amide (N–H) functional groups, and mass spectrometry for molecular weight validation .

Q. What primary biological targets are associated with this compound?

The 4-oxo-1,4-dihydropyridazine scaffold is structurally related to cannabinoid receptor ligands. Specifically, 4-oxo-1,4-dihydropyridines (e.g., in ) show selective binding to CB2 receptors , implicated in anti-inflammatory pathways. Competitive binding assays (using [³H]CP55,940 as a radioligand) and functional cAMP assays are standard for evaluating receptor affinity and activity .

Advanced Research Questions

Q. How can conformational restriction strategies improve CB2 receptor selectivity?

Conformational constraint (e.g., cyclization or rigid scaffold incorporation) mimics the bioactive conformation, enhancing binding affinity. For example, replacing the dihydropyridazine core with a 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold increased CB2 selectivity by 100-fold in related compounds. Molecular dynamics simulations and docking studies (using GPCR homology models) guide rational design .

Q. How should researchers address contradictions in receptor binding data across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in cell lines (e.g., CHO vs. HEK293), ligand concentrations, or buffer pH.
  • Structural analogs : Minor substituent changes (e.g., 3-methylphenyl vs. 4-fluorophenyl) drastically alter receptor interactions. Resolution requires systematic SAR studies, standardized assay protocols, and co-crystallization to visualize binding poses .

Q. What methodologies optimize pharmacokinetics for in vivo studies?

  • Prodrug design : Esterification of the carboxamide group improves oral bioavailability.
  • Formulation : Nanoemulsions or liposomal encapsulation enhance solubility and tissue penetration.
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., methylphenyl groups prone to CYP450 oxidation), guiding deuteration or fluorination to block metabolism .

Methodological Considerations for Experimental Design

Q. How to design a robust SAR study for this compound?

  • Core modifications : Test pyridazine vs. pyridine/pyrimidine analogs.
  • Substituent variation : Replace 3-methylphenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bonds (e.g., carbonyl-O interacting with Lys109 in CB2) .

Q. What in vitro assays are critical for evaluating anti-inflammatory potential?

  • NF-κB inhibition : Luciferase reporter assays in LPS-stimulated macrophages.
  • Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β in primary immune cells.
  • ROS scavenging : DCFH-DA assay to quantify antioxidant activity, given the dihydropyridazine redox-active core .

Data Analysis and Interpretation

Q. How to resolve conflicting cytotoxicity data in cell-based assays?

  • Dose-response curves : Ensure IC₅₀ values are calculated across ≥5 concentrations.
  • Off-target profiling : Screen against kinases (e.g., hERG, EGFR) to rule out non-specific effects.
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.